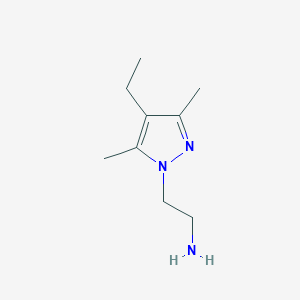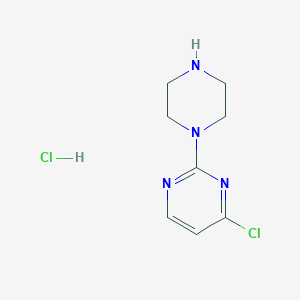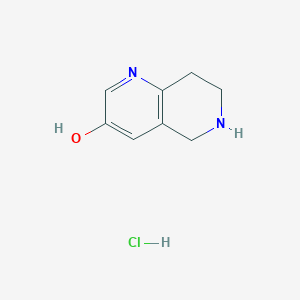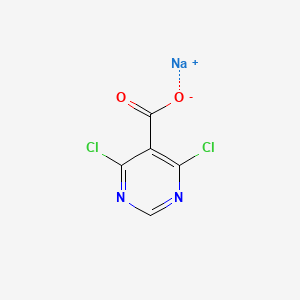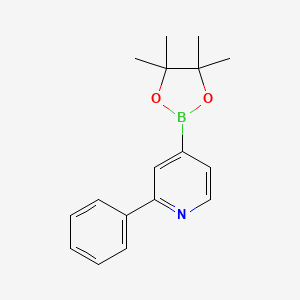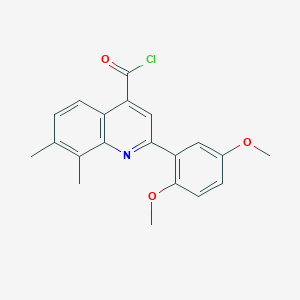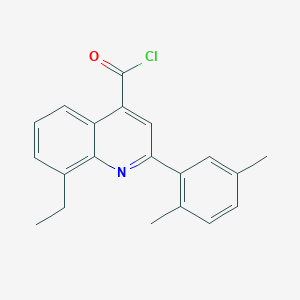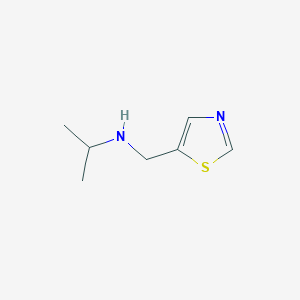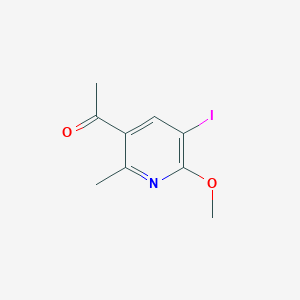
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one
Vue d'ensemble
Description
1-(5-Iodo-6-methoxy-2-methylpyridin-3-yl)ethan-1-one is a chemical compound with the CAS Number: 1407516-47-5. It has a molecular weight of 291.09 and its IUPAC name is 1-(5-iodo-6-methoxy-2-methyl-3-pyridinyl)ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10INO2/c1-5-7(6(2)12)4-8(10)9(11-5)13-3/h4H,1-3H3. This code provides a specific representation of the molecular structure .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 111 - 112 degrees Celsius .Applications De Recherche Scientifique
IMMP has been extensively studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. IMMP has also been studied for its potential applications in drug discovery and development, as it has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Furthermore, IMMP has been used in the synthesis of novel catalysts for organic synthesis and as a reagent for the formation of carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of IMMP is not fully understood. However, it is believed that its antibacterial, antifungal, and anti-inflammatory properties are due to its ability to interact with cell membranes and interfere with the cell’s metabolism. IMMP is believed to interact with cell membranes by forming hydrogen bonds with the phospholipids of the cell membrane, which leads to the disruption of the cell’s metabolic processes.
Biochemical and Physiological Effects
IMMP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as reduce inflammation in animal models. Furthermore, IMMP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, IMMP has been shown to reduce the levels of certain inflammatory mediators, such as tumor necrosis factor-alpha, interleukin-1β, and interleukin-6.
Avantages Et Limitations Des Expériences En Laboratoire
IMMP has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable when stored. Furthermore, it is non-toxic and has a low environmental impact. However, IMMP also has several limitations. It is not water soluble and is not soluble in most organic solvents, which limits its use in aqueous solutions and in organic solvents. Additionally, IMMP has a low solubility in lipids, which limits its use in lipid-based systems.
Orientations Futures
There are several potential future directions for the use of IMMP in scientific research. IMMP could be further studied for its potential applications in drug discovery and development, as it has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Additionally, IMMP could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and materials. Furthermore, IMMP could be studied for its potential applications in the synthesis of novel catalysts for organic synthesis and as a reagent for the formation of carbon-carbon bonds. Finally, IMMP could be further studied for its potential applications in the treatment of cancer and other diseases.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of inadequate ventilation, respiratory protection should be worn .
Propriétés
IUPAC Name |
1-(5-iodo-6-methoxy-2-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-5-7(6(2)12)4-8(10)9(11-5)13-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJJIIBZJWPHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)C)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




